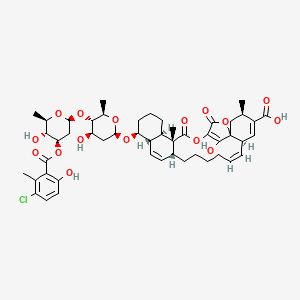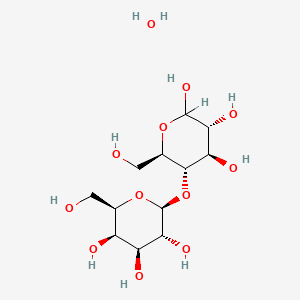
O-Demethylchlorothricin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Demethylchlorothricin is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Electrophysiological Effects
O-Demethyl encainide (ODE), a metabolite with potent antiarrhythmic effects, was studied for its effects on sodium channels in guinea pig ventricular myocytes. This study showed that ODE can act as a potent blocker of activated cardiac sodium channels at lower temperatures. The research highlighted how ODE's electrophysiological effects could vary significantly with temperature, which is crucial for understanding its potential clinical applications (Johns et al., 1989).
Role in Antibiotic Biosynthesis
The role of O-Demethylchlorothricin in antibiotic biosynthesis was explored in a study focusing on chlorothricin, a spirotetronate antibiotic. This research provided insights into the regulatory mini-network mediated by ChlF1 in chlorothricin biosynthesis, revealing the complex interplay between various biosynthetic intermediates and the end product in antibiotic production (Li et al., 2016).
Importance in Ocular Pharmacokinetics
A review addressing ocular pharmacokinetics highlighted the challenges in drug delivery to the eye, which could be relevant to O-Demethylchlorothricin. This paper underscores the complexity of delivering drugs like O-Demethylchlorothricin effectively to ocular tissues (Urtti, 2006).
Drug Discovery Perspectives
The historical perspective of drug discovery, including the evolution and development of various drugs, provides context for understanding the discovery and application of compounds like O-Demethylchlorothricin in medical research (Drews, 2000).
Biodegradation Studies
Research on Bradyrhizobium sp. strain 17-4 showed its ability to mediate O-demethylation and oxidative transformation of methoxychlor. This study provides an understanding of the environmental fate and biodegradation mechanisms of compounds related to O-Demethylchlorothricin (Satsuma et al., 2012).
Role in Plant Metabolism
A study on demethylases in plant metabolism, including O-Demethylchlorothricin, discussed their role in various biological processes. This research provided insights into the broader implications of demethylases in specialized metabolism in plants (Hagel & Facchini, 2010).
Electrochlorination Process
A study examining chlorine species evolution during electrochlorination on boron-doped diamond anodes shed light on the environmental and industrial applications of O-Demethylchlorothricin-related processes (Mostafa et al., 2018).
Eigenschaften
CAS-Nummer |
134637-04-0 |
|---|---|
Produktname |
O-Demethylchlorothricin |
Molekularformel |
C49H61ClO16 |
Molekulargewicht |
941.458 |
Synonyme |
O-demethylchlorothricin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)


